molecular formula C10H11ClN2O2 B148053 2-(2-Chloropropanamido)benzamide CAS No. 129768-48-5

2-(2-Chloropropanamido)benzamide

Cat. No. B148053
M. Wt: 226.66 g/mol
InChI Key: XWCPEJWYBOULRM-UHFFFAOYSA-N
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Description

The compound 2-(2-Chloropropanamido)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of a benzoyl group attached to an amide functional group. These compounds often exhibit interesting chemical and physical properties and have been the subject of various synthetic and analytical studies.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of 2-(2-Chloropropanamido)benzamide, this would likely involve the reaction of 2-chloropropanoic acid with an appropriate amine under condensation conditions. For example, the synthesis of similar compounds has been reported, such as the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which was characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra . Another related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, was synthesized and characterized by elemental analysis and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were determined from single-crystal X-ray diffraction data . Similarly, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined by X-ray single-crystal diffraction .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic acyl substitution, and hydrolysis. The reactivity of the amide group and the substituents on the benzene ring influence the types of reactions these compounds can participate in. For example, N-(1-amino-2,2-dichloroethyl)benzamides were synthesized through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. These properties are important for the practical applications of these compounds. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide provided insights into the properties of precursors for antitubercular benzothiazinones . Additionally, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide showed herbicide safening and antifungal activity, indicating the potential for agricultural applications .

Scientific Research Applications

Synthesis and Antiproliferative Activity

2-(2-Chloropropanamido)benzamide and its derivatives have been explored for their synthesis and antiproliferative activity against cancer cell lines. A study by Youssef et al. (2020) investigated N-Alkyl-2-(substitutedbenzamido) benzamides and their activity against breast and liver cancer cell lines. Some compounds showed potent cytotoxic activity, suggesting potential for designing anti-cancer drugs targeting the σ1 receptor (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Biological Activity Against Microbial Strains

Imramovský et al. (2011) examined a series of benzamides, including 2-(2-Chloropropanamido)benzamide derivatives, for their biological activity against mycobacterial, bacterial, and fungal strains. The compounds displayed activity comparable to or higher than standard drugs, indicating potential as antimicrobial agents (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).

Potential in Targeted Drug Delivery for Melanoma

Wolf et al. (2004) synthesized benzamide derivatives, including those related to 2-(2-Chloropropanamido)benzamide, as potential agents for targeted drug delivery in melanoma. These derivatives showed higher toxicity against melanoma cells compared to the parent compound, suggesting their utility in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Neuroleptic Activity

A study by Iwanami et al. (1981) on benzamides, including those structurally related to 2-(2-Chloropropanamido)benzamide, explored their potential as neuroleptics. The study found a good correlation between structure and activity, with some compounds exhibiting significant neuroleptic activity (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Other Potential Applications

Further studies have explored diverse applications of benzamides, including as antipsychotic agents, in enzyme inhibition, and in chemiluminescent analysis. These wide-ranging studies highlight the versatile nature of benzamides in scientific research, suggesting potential applications in various fields of medicine and biology (Various authors, various years).

properties

IUPAC Name

2-(2-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCPEJWYBOULRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561931
Record name 2-(2-Chloropropanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloropropanamido)benzamide

CAS RN

129768-48-5
Record name 2-(2-Chloropropanamido)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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